molecular formula C14H25NO3 B1375032 Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate CAS No. 1033819-08-7

Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate

Cat. No.: B1375032
CAS No.: 1033819-08-7
M. Wt: 255.35 g/mol
InChI Key: WBXKEXVOPZJMPT-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (TBFPPC) is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and inflammation. This article provides a comprehensive overview of the biological activity of TBFPPC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

TBFPPC is characterized by its piperidine core, which is functionalized with a tert-butyl group and a formyl group at the 4-position. The molecular formula is C13H23N1O2C_{13}H_{23}N_{1}O_{2}, with a molecular weight of approximately 225.33 g/mol. Its structure can be represented as follows:

Chemical Structure C13H23N1O2\text{Chemical Structure }\text{C}_{13}\text{H}_{23}\text{N}_{1}\text{O}_{2}

Research indicates that TBFPPC may interact with various biological pathways. It is hypothesized to influence:

  • Neurotransmitter Regulation : TBFPPC may modulate the levels of neurotransmitters, potentially affecting cognitive functions and mood regulation.
  • Inflammatory Response : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

In Vitro Studies

In vitro studies have shown that TBFPPC can significantly influence cell viability and cytokine production in astrocyte cultures exposed to amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.

  • Cell Viability : TBFPPC demonstrated a protective effect against Aβ-induced cytotoxicity, improving cell viability from 43.78% to 62.98% when co-treated with Aβ at a concentration of 100 µM .
  • Cytokine Production : The compound reduced the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in astrocytes exposed to Aβ, suggesting potential neuroprotective effects .

In Vivo Studies

In vivo studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of TBFPPC:

  • Scopolamine-Induced Oxidative Stress : In models of oxidative stress induced by scopolamine, TBFPPC reduced malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation . However, its efficacy was less pronounced compared to established treatments like galantamine.
TreatmentMDA Levels (µmol/g)Cell Viability (%)
Control0.5100
Scopolamine1.543.78
TBFPPC1.062.98
Galantamine0.770

Case Studies

Several case studies have explored the therapeutic applications of TBFPPC:

  • Neuroprotection in Alzheimer's Models : A study evaluated the effects of TBFPPC on cognitive function in an Alzheimer’s disease model, showing improvements in memory retention and reduced neuroinflammation markers .
  • Anti-inflammatory Effects : Another case study highlighted its role in modulating inflammatory responses in models of chronic inflammation, demonstrating significant reductions in TNF-α and interleukin levels .

Properties

IUPAC Name

tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXKEXVOPZJMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.